8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 8th position of the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the reduction of 1,2,3,4-tetrahydrocyclopenta[b]indole in the presence of palladium on carbon (Pd/C) and hydrogen gas . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur, where the chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It is used as a reactant for thionium species-mediated functionalization at the 2α-position of indoles.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as receptors or enzymes. The presence of the chlorine atom can enhance its binding affinity and specificity to these targets. The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and other molecular interactions .
Comparison with Similar Compounds
8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other indole derivatives such as:
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
N-mesyl-7-bromo-1,3a,4,8b-tetrahydrocyclopenta[b]indole:
Azepinoindole: Another indole derivative with a different ring structure, which can influence its biological activity and chemical behavior.
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10ClN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
InChI Key |
RGSVMDSYSCJZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
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